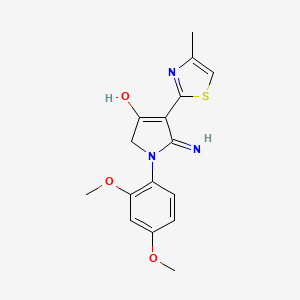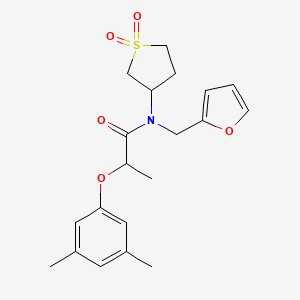![molecular formula C23H24N6O3S B12192581 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]- CAS No. 1179460-03-7](/img/structure/B12192581.png)
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]- is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]- typically involves a multi-step process. One common method starts with the commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another pyrazolo[3,4-d]pyrimidine derivative with similar biological activities.
4-Acylaminopyrazolo[3,4-d]pyrimidines: Compounds with modifications at the 4-position, showing activity on sigma-1 receptors.
Uniqueness
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]- is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its combination of the 2,5-dimethylphenyl and 4-(4-morpholinylsulfonyl)phenyl groups makes it a valuable compound for further research and development.
Properties
CAS No. |
1179460-03-7 |
|---|---|
Molecular Formula |
C23H24N6O3S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24N6O3S/c1-16-3-4-17(2)21(13-16)29-23-20(14-26-29)22(24-15-25-23)27-18-5-7-19(8-6-18)33(30,31)28-9-11-32-12-10-28/h3-8,13-15H,9-12H2,1-2H3,(H,24,25,27) |
InChI Key |
MXLOVHPRFQRMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(pyridin-4-ylmethyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B12192502.png)
![4-methyl-N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12192512.png)
![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(4-methoxybenzyl)amino]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B12192523.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12192534.png)
![11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12192536.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}propanamide](/img/structure/B12192539.png)
![Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B12192545.png)
![(5Z)-5-[(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12192546.png)
![2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12192553.png)
![5-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12192562.png)
![N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12192566.png)

![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12192574.png)

